N-(2-hydroxyethyl)-3-methylbenzamide
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Overview
Description
N-(2-hydroxyethyl)-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a methyl group and an amide group linked to a 2-hydroxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the amide group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-3-methylbenzamide.
Reduction: Formation of N-(2-hydroxyethyl)-3-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-3-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the interactions of amides with biological macromolecules. It can also be used in the development of enzyme inhibitors and receptor modulators .
Medicine: Its structure can be modified to enhance its pharmacological properties and target specific biological pathways .
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. It can also be used as a precursor for the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- N-(2-hydroxyethyl)benzamide
- N-(2-hydroxyethyl)-4-methylbenzamide
- N-(2-hydroxyethyl)-3-chlorobenzamide
Comparison: N-(2-hydroxyethyl)-3-methylbenzamide is unique due to the presence of the methyl group at the 3-position of the benzene ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the methyl group can affect the compound’s ability to undergo electrophilic substitution reactions and its interaction with biological targets .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-3-2-4-9(7-8)10(13)11-5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVTSRXHLBTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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